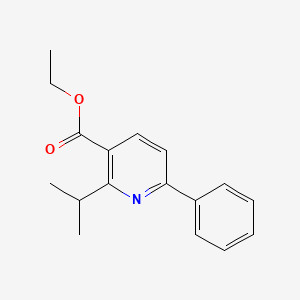
Ethyl 2-isopropyl-6-phenylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isopropyl-6-phenylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by its unique structure, which includes an ethyl ester group, an isopropyl group, and a phenyl group attached to a nicotinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-isopropyl-6-phenylnicotinate typically involves the esterification of 2-isopropyl-6-phenylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-isopropyl-6-phenylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-isopropyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
- Ethyl 2-methyl-6-phenylnicotinate
- Ethyl 2-ethyl-6-phenylnicotinate
- Ethyl 2-isopropyl-6-methylnicotinate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
ethyl 6-phenyl-2-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-4-20-17(19)14-10-11-15(18-16(14)12(2)3)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
Clave InChI |
HQPJZMVPZZCODK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)

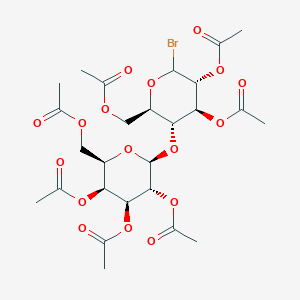
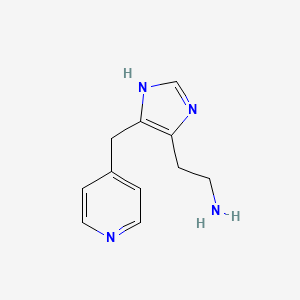
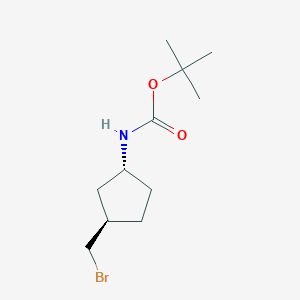
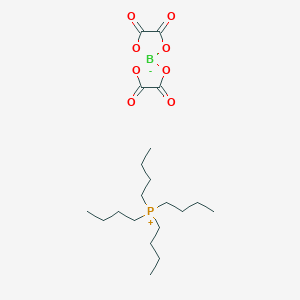
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
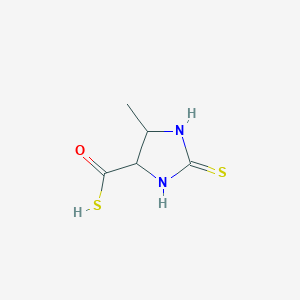
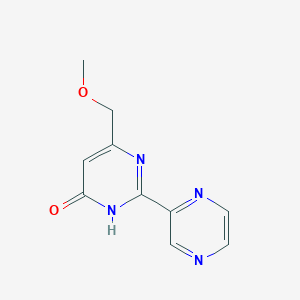
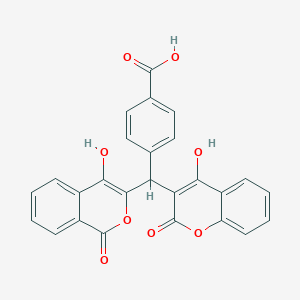
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
